
N~2~,N~4~-Dicyclopropyl-6-fluoropyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~4~-Dicyclopropyl-6-fluoropyrimidine-2,4-diamine is a chemical compound with the molecular formula C10H13FN4 This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~-Dicyclopropyl-6-fluoropyrimidine-2,4-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diaminopyrimidine with cyclopropylamine and a fluorinating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N~2~,N~4~-Dicyclopropyl-6-fluoropyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N2,N~4~-Dicyclopropyl-6-fluoropyrimidine-2,4-dione.
Reduction: Formation of N2,N~4~-Dicyclopropyl-6-fluoropyrimidine-2,4-diamine derivatives with reduced functional groups.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N~2~,N~4~-Dicyclopropyl-6-fluoropyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly cyclin-dependent kinases (CDKs).
Medicine: Explored for its antiproliferative properties against cancer cell lines.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N2,N~4~-Dicyclopropyl-6-fluoropyrimidine-2,4-diamine involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and leading to cell cycle arrest. This inhibition can result in the suppression of tumor cell proliferation and has potential therapeutic applications in cancer treatment .
Comparación Con Compuestos Similares
Similar Compounds
- N~2~,N~4~-Diphenylpyrimidine-2,4-diamine
- N~2~,N~4~-Dimethylpyrimidine-2,4-diamine
- N~2~,N~4~-Diethylpyrimidine-2,4-diamine
Uniqueness
N~2~,N~4~-Dicyclopropyl-6-fluoropyrimidine-2,4-diamine is unique due to the presence of cyclopropyl groups and a fluorine atom, which confer distinct chemical and biological properties. These structural features enhance its stability, reactivity, and potential as a therapeutic agent compared to other similar compounds .
Propiedades
Número CAS |
62825-76-7 |
|---|---|
Fórmula molecular |
C10H13FN4 |
Peso molecular |
208.24 g/mol |
Nombre IUPAC |
2-N,4-N-dicyclopropyl-6-fluoropyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H13FN4/c11-8-5-9(12-6-1-2-6)15-10(14-8)13-7-3-4-7/h5-7H,1-4H2,(H2,12,13,14,15) |
Clave InChI |
GONOSUMUNZHQGK-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC2=CC(=NC(=N2)NC3CC3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


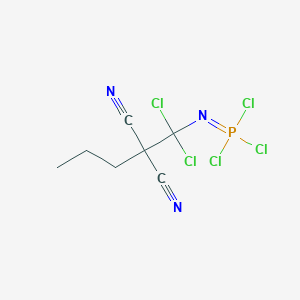

![{[(Ethoxycarbonyl)amino]methyl}(tripropyl)phosphanium chloride](/img/structure/B14515844.png)
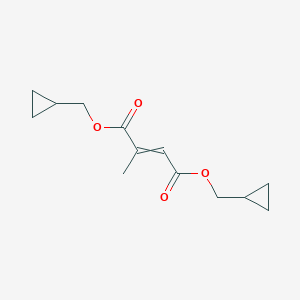
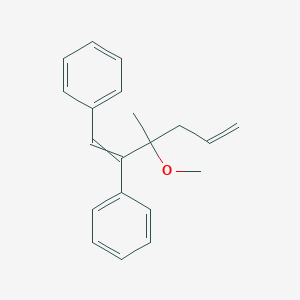
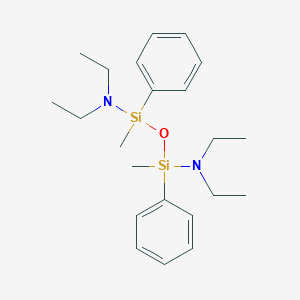
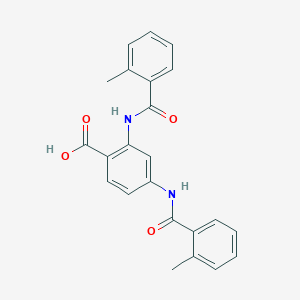
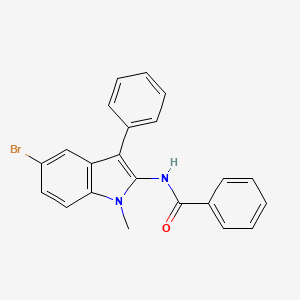
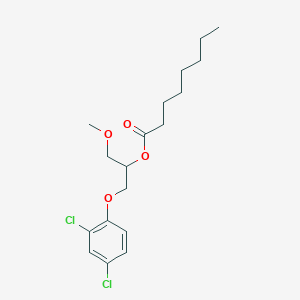
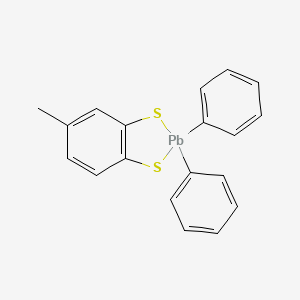
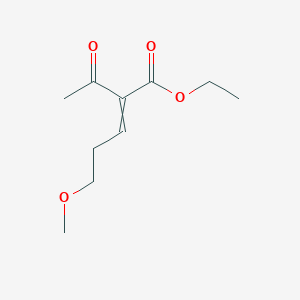
![2-[(2-Chloro-6-methylpyridin-3-yl)oxy]propanoic acid](/img/structure/B14515885.png)
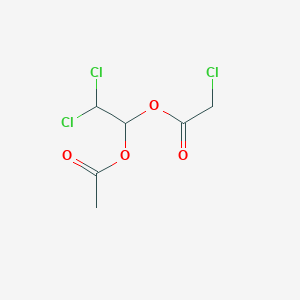
![Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate](/img/structure/B14515895.png)
